molecular formula C18H18N4OS B2903623 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034495-08-2

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Cat. No. B2903623
CAS RN: 2034495-08-2
M. Wt: 338.43
InChI Key: CJNFATPNYIRLNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide, also known as DTBZ, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzamide derivatives and has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.

Scientific Research Applications

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, it has been studied for its potential as a diagnostic tool for Parkinson's disease. 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide binds to the vesicular monoamine transporter 2 (VMAT2), which is present in the dopaminergic neurons of the brain. This binding can be visualized using imaging techniques such as positron emission tomography (PET), which can help in the diagnosis and monitoring of Parkinson's disease.
In neuroscience, 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has been studied for its role in the regulation of neurotransmitter release. VMAT2 is responsible for the packaging of neurotransmitters such as dopamine, norepinephrine, and serotonin into vesicles for release into the synapse. 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can inhibit the activity of VMAT2, leading to a decrease in neurotransmitter release. This property of 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has been studied in the context of various neurological disorders such as schizophrenia, depression, and addiction.
In cancer research, 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has been studied for its potential as a therapeutic agent for neuroendocrine tumors. Neuroendocrine tumors are a type of cancer that arises from cells of the endocrine and nervous system. These tumors often overexpress VMAT2, which can be targeted using 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide. 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has been shown to induce cell death in neuroendocrine tumor cells both in vitro and in vivo.

Mechanism of Action

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide binds to the transmembrane protein VMAT2, which is responsible for the packaging of monoamine neurotransmitters into vesicles for release into the synapse. 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide binds to the luminal side of VMAT2, leading to the inhibition of monoamine uptake and subsequent decrease in neurotransmitter release. 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has been found to have a high affinity for VMAT2, making it a potent inhibitor of monoamine uptake.
Biochemical and Physiological Effects:
3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has been found to have several biochemical and physiological effects. In vitro studies have shown that 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can induce cell death in neuroendocrine tumor cells by inhibiting VMAT2 activity. In vivo studies have shown that 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can decrease dopamine release in the striatum of rats, leading to a decrease in locomotor activity. 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has also been found to decrease serotonin release in the hippocampus, leading to anxiolytic effects.

Advantages and Limitations for Lab Experiments

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has several advantages for lab experiments. It has a high affinity for VMAT2, making it a potent inhibitor of monoamine uptake. It can be visualized using imaging techniques such as PET, making it a useful diagnostic tool for Parkinson's disease. However, 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide also has limitations for lab experiments. It has a short half-life, making it difficult to study its long-term effects. It can also have off-target effects on other transmembrane proteins, leading to potential confounding effects.

Future Directions

There are several future directions for the study of 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide. In medicinal chemistry, 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can be further optimized to improve its diagnostic potential for Parkinson's disease. In neuroscience, 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can be studied for its potential as a therapeutic agent for various neurological disorders. In cancer research, 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can be studied for its potential as a targeted therapy for neuroendocrine tumors. Additionally, the off-target effects of 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can be further studied to better understand its mechanism of action and potential side effects.

Synthesis Methods

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the preparation of 3-(thiophen-2-yl)pyrazin-2-amine, which is then reacted with N-(dimethylamino)chloromethyl)-4-fluorobenzamide to obtain 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide. The final product is purified using column chromatography to obtain pure 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide. The synthesis method has been optimized to obtain high yields and purity of 3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide.

properties

IUPAC Name

3-(dimethylamino)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-22(2)14-6-3-5-13(11-14)18(23)21-12-15-17(20-9-8-19-15)16-7-4-10-24-16/h3-11H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNFATPNYIRLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.